molecular formula C8H6N2O B15159343 3-Isocyanophenylformamide CAS No. 730964-90-6

3-Isocyanophenylformamide

Cat. No.: B15159343
CAS No.: 730964-90-6
M. Wt: 146.15 g/mol
InChI Key: MZYAISYVRUNVOL-UHFFFAOYSA-N
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Description

3-Isocyanophenylformamide is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of an isocyano group (-N=C) attached to a phenyl ring, which is further connected to a formamide group (-C(=O)NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanophenylformamide typically involves the dehydration of N-substituted formamides. One common method employs phosphorus oxychloride (POCl3) in the presence of triethylamine as a solvent at low temperatures (0°C to -50°C). This method is efficient, yielding high-purity isocyanides with minimal reaction waste .

Another approach involves the use of triphenylphosphine and iodine as dehydrating agents. This method is carried out under ambient conditions and is known for its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and reaction conditions is optimized to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanophenylformamide undergoes various chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-Isocyanophenylformamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isocyanophenylformamide involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, enabling it to participate in diverse chemical reactions. In biological systems, it may covalently modify essential metabolic enzymes, thereby inhibiting their activity and exerting antimicrobial effects .

Comparison with Similar Compounds

    Phenylisocyanide: Similar structure but lacks the formamide group.

    Benzylisocyanide: Contains a benzyl group instead of a phenyl group.

    Isocyanobenzaldehyde: Contains an aldehyde group instead of a formamide group.

Uniqueness: 3-Isocyanophenylformamide is unique due to the presence of both isocyano and formamide functional groups. This dual functionality enhances its reactivity and versatility in chemical synthesis and biological applications .

Properties

CAS No.

730964-90-6

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

N-(3-isocyanophenyl)formamide

InChI

InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11)

InChI Key

MZYAISYVRUNVOL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=CC(=C1)NC=O

Origin of Product

United States

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